molecular formula C18H15O3P<br>(C6H5O)3P<br>C18H15O3P B1681583 Triphenyl phosphite CAS No. 101-02-0

Triphenyl phosphite

Cat. No. B1681583
CAS RN: 101-02-0
M. Wt: 310.3 g/mol
InChI Key: HVLLSGMXQDNUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl phosphite (C18H15OP) is a chemical compound that appears as a colorless to pale yellow liquid with a mild aromatic odor . It is used as a stabilizer for polymers such as polyethylene, polypropylene, polystyrene, polyvinyl chloride, and synthetic rubber .


Synthesis Analysis

A novel method for the synthesis of this compound and its derivatives has been developed in continuous flow . With a total residence time of 20 s, the target product was prepared in a microreactor, and the reaction time was significantly shortened compared with standard single batch reaction conditions .


Molecular Structure Analysis

This compound has a molecular formula of C18H15O3P . It is a precursor to trimethylphosphine, serving as a source of P3+ that is less electrophilic than phosphorus trichloride .


Chemical Reactions Analysis

This compound is a precursor to trimethylphosphine . It serves as a source of P3+ that is less electrophilic than phosphorus trichloride . It is quaternized by methyl iodide .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.28 g/mol, a melting point of 27-29°C, and a boiling point of 360-361°C . It is soluble in organic solvents such as ethanol, benzene, and chloroform .

Scientific Research Applications

Convulsive Agent in Experimental Epilepsy

Triphenyl phosphite was explored as a convulsive agent in experimental epilepsy due to its ease of preparation and potential for radioactive labeling. However, its convulsive effects, attributed to phenol contamination, led to its abandonment in favor of other compounds. Despite this, the compound provided valuable insights into absorption, hydrolysis, toxicity, and distribution within the body, contributing to our understanding of related phosphorous esters and their neurological impacts (Aird, Cohn, & Weiss, 1940).

Enhancing Lithium-Ion Battery Performance

In the realm of energy storage, this compound was investigated as an electrolyte additive to improve the cyclic stability of lithium-rich layered oxide cathodes in lithium-ion batteries. It was found to significantly enhance capacity retention, particularly at elevated temperatures, by forming an artificial cathode interface film. This film inhibits the decomposition of the traditional electrolyte and protects the cathode material from destruction (Zhou et al., 2016).

Delayed Neurotoxicity Studies

Research on delayed neurotoxicity due to this compound in chickens revealed age-specific susceptibility, with older chickens being more affected. This susceptibility was linked to differences in the metabolic activity of the liver, affecting the disposition and pharmacokinetics of this compound (Katoh et al., 1990).

Flame Retardant in Rechargeable Lithium Batteries

This compound was also adopted as a flame retardant for rechargeable lithium batteries with sulfur composite cathodes. Its addition not only enhanced the thermal stability of the electrolyte but also improved the electrochemical performance of the batteries by facilitating the formation of a solid electrolyte interface (SEI), reducing interfacial impedance, and stabilizing cycle performance (Jia et al., 2014).

Chemical Synthesis Applications

In chemical synthesis, this compound has been utilized for the low-temperature deacylation of N-monosubstituted amides and as a catalyst in dehydrative allylation of allylic alcohols. These applications demonstrate its utility in facilitating reactions under mild conditions, offering a versatile tool for the synthesis of various organic compounds (Spaggiari, Blaszczak, & Prati, 2004; Kayaki, Koda, & Ikariya, 2004).

Mechanism of Action

Target of Action

Triphenyl phosphite (TPP) is an organophosphorus compound that primarily targets polymers such as polyethylene, polypropylene, polystyrene, polyvinyl chloride, and synthetic rubber . It serves as a versatile reagent in the synthesis of phosphorus ligands .

Mode of Action

TPP functions as an antioxidant by various mechanisms depending on its structure, the nature of the substrate to be stabilized, and the reaction conditions . It acts as a hydroperoxide-decomposing secondary antioxidant . Its reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . TPP can act as a chain-breaking primary antioxidant by reducing peroxyl radicals to alkoxyl radicals . The alkoxyl radicals then react further with the phosphites by substitution, releasing aroxyl radicals which terminate the radical chain oxidation .

Biochemical Pathways

TPP is involved in several biochemical pathways. It serves as a reactant in the synthesis of novel diruthenium di-μ-hydrido complexes . It also acts as a catalyst in the highly selective allylic alkylation with a carbon nucleophile at the more substituted allylic terminus catalyzed by iridium complexes .

Pharmacokinetics

It is known that tpp is prepared from phosphorus trichloride and phenol in the presence of a catalytic amount of base . The reaction time for the synthesis of TPP has been significantly shortened compared to standard single batch reaction conditions .

Result of Action

The primary result of TPP’s action is the stabilization of polymers against degradation during processing and long-term applications . It exhibits antioxidant activity, decomposing hydroperoxides and terminating radical chain oxidation . This results in the prevention of polymer degradation, thereby enhancing the longevity and stability of the polymers .

Action Environment

The action of TPP can be influenced by environmental factors. It is stable under normal conditions but can degrade in the presence of strong acids or oxidizing agents . It has good solubility and can dissolve in most organic solvents . It is recommended to handle TPP under inert atmospheres to prevent oxidation and hydrolysis, which can lead to degradation of the product and release of phosphoric acids .

Safety and Hazards

Triphenyl phosphite can cause skin irritation and serious eye irritation . It may cause an allergic skin reaction . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The development and scale-up of the rapid synthesis of triphenyl phosphites in continuous flow represent significant advancements in the field . This method is more efficient, economical, and environmentally friendly, and it significantly shortens the reaction time compared with standard single batch reaction conditions .

properties

IUPAC Name

triphenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3P/c1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLLSGMXQDNUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3P, Array
Record name TRIPHENYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026252
Record name Triphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Triphenyl phosphite is a clear, pale yellow liquid with a clean, pleasant odor. (NTP, 1992), Liquid; NKRA, Colorless to pale yellow solid or oily liquid; mp = 22-25 deg C; [ICSC] Pleasant odor; [HSDB] Off-white or yellow low melting solid; mp = 22-24 deg C; [MSDSonline], COLOURLESS-TO-PALE YELLOW SOLID OR OILY LIQUID WITH CHARACTERISTIC ODOUR.
Record name TRIPHENYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phosphorous acid, triphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphenyl phosphite
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7630
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRIPHENYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

680 °F at 760 mmHg (NTP, 1992), 360 °C
Record name TRIPHENYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYL PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

425 °F (NTP, 1992), 425 °F (218 °C) (OPEN CUP), 218 °C o.c.
Record name TRIPHENYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYL PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Insoluble in water. Very soluble in ethanol, organic solvents., Solubility in water: none
Record name TRIPHENYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYL PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.1844 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1842 @ 20 °C, Relative density (water = 1): 1.18
Record name TRIPHENYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYL PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

>1 (air = 1)
Record name TRIPHENYL PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Water-white to pale yellow solid or oily liquid

CAS RN

101-02-0
Record name TRIPHENYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Triphenyl phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIPHENYL PHOSPHITE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TRIPHENYL PHOSPHITE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphorous acid, triphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPHENYL PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P45GRD24X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIPHENYL PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

72 to 75 °F (NTP, 1992), 25 °C, 22-25 °C
Record name TRIPHENYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYL PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIPHENYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

diphenyl alkyl phosphites; phenyl dialkyl phosphites; tris(nonylphenyl) phosphite [WESTON 399, available from GE Specialty Chemicals]; tris(2,4-di-tert-butylphenyl) phosphite [IRGAFOS 168, available from Ciba Specialty Chemicals Corp.]; and bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphite [IRGAFOS 38, available from Ciba Specialty Chemicals Corp.]; and 2,2′,2″-nitrilo[triethyltris(3,3′5,5′-tetra-tert-butyl-1,1′-biphenyl-2,2′-diyl) phosphite [IRGAFOS 12, available from Ciba Specialty Chemicals Corp.].
[Compound]
Name
diphenyl alkyl phosphites
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenyl dialkyl phosphites
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
triethyltris(3,3′5,5′-tetra-tert-butyl-1,1′-biphenyl-2,2′-diyl) phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of the addition compound of chlorine and triphenyl phosphite is prepared by adding a solution of triphenyl phosphite (1.55 g) in methylene chloride (5 cc), in the course of 15 minutes, to a 10% strength (weight/volume) solution of chlorine in methylene chloride (4 cc), cooled to -5° C. This solution is added in the course of 90 minutes, at -10° C., to a solution of 2-benzhydryloxycarbonyl-7-t-butoxycarbonylamino-8-oxo-3-(2-oxoethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene (product 11 g) (2.4 g) and pyridine (0.4 cc) in methylene chloride (15 cc). The reaction mixture is washed with distilled water (20 cc), a saturated solution of sodium bicarbonate (20 cc) and distilled water (2×20 cc) and then dried over magnesium sulphate and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 30° C. This yields an equimolecular mixture (4.6 g) of 2-benzhydryloxycarbonyl-7-t-butoxycarbonylamino-3-(2,2-dichloroethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene (product 11h) and triphenyl phosphate. This mixture can be used for the remainder of the synthesis, without additional purification, by redissolving it in dry methylene chloride (15 cc) and by adding a solution of 85% pure metachloroperbenzoic acid (1.22 g) in methylene chloride (30 cc), in the course of 20 minutes, to the above solution, cooled to -10° C. The insoluble material is removed by filtration and the filtrate is washed with a saturated solution of sodium bicarbonate (2×25 cc) and a saturated solution of sodium chloride (2×25 cc) and then dried over magnesium sulphate. The residue obtained after the solvent has been evaporated off under reduced pressure (30 mm Hg; 4 kPa) at 35° C. is chromatographed on a column of silica (0.04-0.06) (diameter of the column: 2 cm; height: 30 cm), elution being carried out with a mixture of cyclohexane and ethyl acetate (60/40 by volume) under 50 kPa, and 30 cc fractions being collected. Fractions 6 to 12 are combined and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C. This yields a hard yellow foam (1.3 g) mainly consisting of product (11f).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
2-benzhydryloxycarbonyl-7-t-butoxycarbonylamino-8-oxo-3-(2-oxoethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene
Quantity
11 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Triphenyl phosphite
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Triphenyl phosphite
Reactant of Route 3
Reactant of Route 3
Triphenyl phosphite
Reactant of Route 4
Triphenyl phosphite
Reactant of Route 5
Triphenyl phosphite
Reactant of Route 6
Triphenyl phosphite

Q & A

ANone: Triphenyl phosphite's interactions are diverse and depend heavily on the context:

  • As a ligand in metal complexes: this compound acts as a ligand, coordinating to metal ions like copper(I), nickel(0), and iridium(III) through its phosphorus atom. [, , ] This coordination influences the metal's reactivity and catalytic properties. [, ] In some cases, it can undergo ortho-metallation, forming a metal-carbon bond with the phenyl ring. []
  • As a reagent in organic synthesis: this compound reacts with activated acetylenic esters to yield stable heterocyclic phosphorus ylides and phosphonate esters. [] It can also facilitate amide bond formation in the presence of lithium chloride. []
  • As a stabilizer in polymers: this compound acts as an antioxidant and stabilizer in polymers like PVC, improving their thermal and color stability. [, ] It achieves this by reacting with and neutralizing reactive species that can degrade the polymer.

ANone:

  • Molecular formula: C18H15O3P [, ]
  • Molecular weight: 310.29 g/mol []
  • Spectroscopic data:
    • IR: Characteristic peaks for P–O–C stretching and aromatic ring vibrations. [, ]
    • NMR:
      • 31P NMR: A single sharp peak indicative of a single phosphorus environment. []
      • 1H NMR: Signals corresponding to protons on the aromatic rings. [, ]
    • XPS: Reveals the oxidation states of phosphorus, oxygen, and metals in complexes. []

ANone:

  • Stability: this compound is stable under inert conditions but can hydrolyze in the presence of water, releasing phenol. [] It acts as an antioxidant, especially in polymers like PVC, enhancing their thermal and color stability. [, ]

ANone: this compound exhibits catalytic activity in various reactions:

  • Polymerization: It acts as a co-initiator with metal carbonyls, such as molybdenum carbonyl and tetrakis(this compound)nickel(0), in free-radical polymerization of vinyl monomers like methyl methacrylate. [, , ] The mechanism involves ligand exchange with the monomer, followed by reaction with an organic halide to generate initiating radicals. [, , ]
  • Hydroamination: (this compound)gold(I) chloride, in the presence of silver triflate, catalyzes the intermolecular hydroamination of alkenes and dienes with sulfonamides. [] The reaction proceeds with high regioselectivity, favoring the internal carbon of terminal alkenes and the less substituted double bond in dienes. []

ANone: While specific examples of computational studies on this compound are limited in the provided abstracts, potential applications include:

    A:

    • Stability: this compound is susceptible to hydrolysis in the presence of water, forming phenol and phosphoric acid. [] This degradation pathway can be accelerated by acidic or basic conditions.

    ANone: While specific SHE regulations are not mentioned, this compound's toxicity and potential environmental impact warrant careful handling and disposal:

    • Toxicity: Animal studies show that this compound can cause neurotoxicity, with effects ranging from tremors and ataxia to paralysis. [] It can also cause skin irritation and sensitization. [, ]

    ANone: this compound exhibits toxicity in animal models, raising concerns about potential health risks:

    • Neurotoxicity: It can induce ataxia, spinal cord degeneration, and paralysis in various animals, including rats, cats, and chickens. [, ] These effects are attributed to its potential to metabolize into neurotoxic compounds, similar to triorthocresyl phosphite. []
    • Skin irritation and sensitization: Dermal exposure can cause mild irritation and potentially allergic contact dermatitis. [, ]

    ANone:

    • Chromatography: Gas chromatography (GC) and liquid chromatography (LC) can separate and quantify this compound in mixtures. []
    • Spectroscopy:
      • Infrared (IR) spectroscopy: Identifies this compound based on its characteristic P–O–C and aromatic ring vibrations. [, ]
      • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can quantify this compound in solution. [, , ]
      • X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation states in this compound and its complexes. []
    • Thermal analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties and decomposition behavior of this compound. [, ]
    • Microscopy: Scanning electron microscopy (SEM) can visualize the morphology of this compound films on surfaces. []

    ANone: While specific ecotoxicity data is limited in the provided abstracts, the potential for this compound to release phenol upon hydrolysis raises concerns:

    • Phenol release: Hydrolysis of this compound generates phenol, a known toxicant to aquatic life. [] Release of phenol into the environment, especially water bodies, could have detrimental effects on aquatic ecosystems.

    ANone: this compound's diverse applications require different alternatives depending on the specific use:

    • As a stabilizer in polymers:
      • Epoxy soybean oil: A more environmentally friendly option with good synergistic effects with other stabilizers. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.